molecular formula C16H22FNO3 B1374360 Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1803582-57-1

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1374360
CAS No.: 1803582-57-1
M. Wt: 295.35 g/mol
InChI Key: OMSWQGZGBDLYDI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using suitable reagents.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The fluorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed.

    Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while ester hydrolysis will produce the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 2-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
  • Tert-butyl 2-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate

Uniqueness

Tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties. The fluorine atom’s electronegativity and size can affect the compound’s binding affinity to molecular targets and its overall stability.

Properties

IUPAC Name

tert-butyl 2-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(20)18-9-8-13(19)10-14(18)11-4-6-12(17)7-5-11/h4-7,13-14,19H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSWQGZGBDLYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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